molecular formula C11H16N4O2S B15153988 4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide

4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide

Cat. No.: B15153988
M. Wt: 268.34 g/mol
InChI Key: JXRSXOIWHQWBNW-UHFFFAOYSA-N
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Description

4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide is a compound that features a piperidine ring, a diazenyl group, and a benzenesulfonamide moiety. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide typically involves the reaction of piperidine with a diazonium salt derived from benzenesulfonamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as piperidine derivatives and diazonium salts. These processes are optimized for high yield and purity, often employing advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and diazenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzenesulfonamide-based molecules, such as:

Uniqueness

What sets 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide apart is its unique combination of a piperidine ring, diazenyl group, and benzenesulfonamide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

4-(piperidin-1-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C11H16N4O2S/c12-18(16,17)11-6-4-10(5-7-11)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H2,12,16,17)

InChI Key

JXRSXOIWHQWBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N=NC2=CC=C(C=C2)S(=O)(=O)N

solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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